molecular formula C22H23Cl2N3O B11051986 1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11051986
M. Wt: 416.3 g/mol
InChI Key: QXNVMVSCDJDXIY-UHFFFAOYSA-N
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Description

1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a pyrrolidinone ring, and a dichlorobenzyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Dichlorobenzyl Group: The benzimidazole intermediate is then alkylated with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrrolidinone ring. This can be achieved using reagents like phosgene or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced benzimidazole or pyrrolidinone rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone ring could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural arrangement, which may confer unique biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H23Cl2N3O

Molecular Weight

416.3 g/mol

IUPAC Name

1-tert-butyl-4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C22H23Cl2N3O/c1-22(2,3)27-13-15(11-20(27)28)21-25-18-6-4-5-7-19(18)26(21)12-14-8-9-16(23)17(24)10-14/h4-10,15H,11-13H2,1-3H3

InChI Key

QXNVMVSCDJDXIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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